3-Ethyl-4-methoxybenzaldehyde
Overview
Description
3-Ethyl-4-methoxybenzaldehyde is a chemical compound with the CAS Number: 103323-26-8 . It has a molecular weight of 164.2 and is a liquid at room temperature . It is stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 3-Ethyl-4-methoxybenzaldehyde can be carried out using starting material of 4-bromoacetophenone through Claisen-Schmidt base catalyzed condensation . The reaction is stirred at 25°C for 4 hours .Molecular Structure Analysis
The IUPAC name of 3-Ethyl-4-methoxybenzaldehyde is 3-ethyl-4-methoxybenzaldehyde . The InChI code is 1S/C10H12O2/c1-3-9-6-8(7-11)4-5-10(9)12-2/h4-7H,3H2,1-2H3 . The InChI key is SYSSIBOIEINVOP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Ethyl-4-methoxybenzaldehyde is a liquid at room temperature . It is stored at temperatures between 2-8°C . It is soluble in methanol .Scientific Research Applications
Thermophysical Properties
Research on various aldehydes, including 3-ethyl-4-methoxybenzaldehyde, has been conducted focusing on their thermophysical properties. A study by Temprado, Roux, and Chickos (2008) using differential scanning calorimetry (DSC) analyzed the temperatures, enthalpies, entropies of fusion, and heat capacities of these compounds, including their behavior from a solid state to their respective melting temperatures (Temprado, Roux, & Chickos, 2008).
Vibrational and Quantum Chemical Investigations
In 2016, Abbas, Gökce, and Bahçelī conducted spectroscopic and quantum chemical investigations on 4-hexyloxy-3-methoxybenzaldehyde, a derivative of vanillin, which is related to 3-Ethyl-4-methoxybenzaldehyde. This study included the analysis of vibrational frequencies, NMR and UV-vis spectra, HOMO-LUMO analysis, and thermodynamic parameters (Abbas, Gökce, & Bahçelī, 2016).
Fluorescent Sensor for Cerium(III)
A significant application of 4-methoxybenzaldehyde, related to 3-ethyl-4-methoxybenzaldehyde, is in the development of fluorescent sensors. Das, Bharali, and Goyari (2018) synthesized a compound that showed enhanced fluorescence intensity when interacting with Cerium(III). This has implications for detecting and measuring certain metal ions (Das, Bharali, & Goyari, 2018).
Synthesis of Nitrogen-Containing Compounds
Dikusar and Kozlov (2007) explored the reactions of 3-ethoxy-4-hydroxybenzaldehyde, a related compound, with methyl and ethyl chloroformates. This research contributes to the synthesis of various nitrogen-containing compounds, demonstrating the chemical versatility of these aldehydes (Dikusar & Kozlov, 2007).
Synthesis Methods and Applications
The synthesis and applications of vanillin, closely related to 3-ethyl-4-methoxybenzaldehyde, have been extensively reviewed. Ju and Xin (2003) discussed various synthesis methods of vanillin, highlighting its widespread use in industries like pharmaceuticals and food flavoring (Tan Ju & Liao Xin, 2003).
Vibrational Dynamics and DFT Calculations
Ribeiro-Claro et al. (2021) assessed the dynamics of 4-ethoxybenzaldehyde in the solid state through INS spectroscopy combined with periodic DFT calculations. This study provides insights into the molecular and vibrational dynamics of similar compounds (Ribeiro-Claro et al., 2021).
Safety And Hazards
3-Ethyl-4-methoxybenzaldehyde has some safety hazards. It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .
Relevant Papers The relevant papers retrieved indicate that 3-Ethyl-4-methoxybenzaldehyde is synthesized using a green chemistry approach of solvent-free synthesis using grinding techniques . The structures of the synthesized compounds were confirmed by gas chromatography–mass spectrometry (GC-MS) .
properties
IUPAC Name |
3-ethyl-4-methoxybenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-9-6-8(7-11)4-5-10(9)12-2/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSSIBOIEINVOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101307391 | |
Record name | 3-Ethyl-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101307391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-4-methoxybenzaldehyde | |
CAS RN |
103323-26-8 | |
Record name | 3-Ethyl-4-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103323-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101307391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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